molecular formula C24H26ClN3OS B15037647 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

Cat. No.: B15037647
M. Wt: 440.0 g/mol
InChI Key: QSBMIVRKDIKZFV-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, a chlorophenyl group, and an imidazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the imidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone
  • 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylpiperidin-1-yl)ethanone

Uniqueness

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H26ClN3OS

Molecular Weight

440.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C24H26ClN3OS/c1-23(2)16-24(3,17-9-11-18(25)12-10-17)19-7-5-6-8-20(19)28(23)21(29)15-30-22-26-13-14-27(22)4/h5-14H,15-16H2,1-4H3

InChI Key

QSBMIVRKDIKZFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC=CN3C)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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